

# A Preliminary Investigation into 6'-Sialyllactose for Adult Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6'-Sialyllactose** (6'-SL) is a prominent human milk oligosaccharide (HMO) that is increasingly being investigated for its potential health benefits in adults.[1][2] Structurally, it is a trisaccharide composed of N-acetylneuraminic acid (sialic acid) linked to the 6-position of the galactose moiety of lactose.[3] While its role in infant development is well-established, emerging preclinical and clinical evidence suggests that 6'-SL may offer therapeutic potential in several areas of adult health, including muscle function, immune modulation, and gut microbiome homeostasis.[1][2][3] This technical guide provides an in-depth overview of the current state of research on 6'-SL for adult health, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of **6'-Sialyllactose** in adults.

Table 1: Clinical Studies on 6'-Sialyllactose in Adults



| Study<br>Population           | Dosage                       | Duration | Key Outcomes                                                                                                                                                                         | Reference |
|-------------------------------|------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Adults                | 6 g/day (3 g<br>twice daily) | 12 weeks | No serious adverse events; most common adverse events were mild gastrointestinal issues with no significant difference from placebo.                                                 | [4][5][6] |
| Patients with<br>GNE Myopathy | 3 g/day or 6<br>g/day        | 96 weeks | The 6 g/day dose was found to be efficacious, improving proximal muscle power and preventing muscle degeneration.  Plasma sialic acid levels increased. The drug was well-tolerated. | [7]       |
| Patients with GNE Myopathy    | 6 g/day                      | 48 weeks | A pilot trial to confirm the efficacy of 6'-SL. Showed minimal effect on muscle strength in the short term but promising changes in fat fraction on                                  | [8]       |



muscle MRI, suggesting longterm benefits.

Table 2: Preclinical Studies on 6'-Sialyllactose

| Animal Model                                      | Dosage                                  | Duration                        | Key Outcomes                                                                                                                                          | Reference |
|---------------------------------------------------|-----------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 7-week-old male<br>C57BL/6J mice                  | 100 mg/kg                               | 12 weeks                        | Significantly improved exhaustive treadmill performance (distance and time). Increased grip strength and muscle mass in the gastrocnemius and soleus. | [9][10]   |
| ICR mice (LPS-<br>induced<br>inflammation)        | 100 mg/kg<br>(pretreatment)             | 2 hours before<br>LPS injection | Mitigated LPS-<br>induced acute<br>inflammation.                                                                                                      | [11][12]  |
| Dexamethasone-<br>induced muscle<br>atrophy model | Not specified                           | Not specified                   | Prevented the decrease in muscle weight and led to a significant increase in grip strength.                                                           | [2]       |
| Neonatal piglets                                  | 300, 600, or<br>1200 mg/L of<br>formula | 21 days                         | To evaluate safety and effects on growth and clinical parameters.                                                                                     | [13]      |



# **Key Biological Effects and Mechanisms of Action Muscle Health and Performance**

Preliminary evidence strongly suggests a beneficial role for 6'-SL in muscle health and performance. In a clinical trial involving patients with GNE myopathy, a rare genetic disorder causing progressive muscle weakness due to impaired sialic acid production, daily oral supplementation with 6 g of 6'-SL for 96 weeks resulted in improved proximal muscle power and prevented muscle degeneration.[7] Another study on GNE myopathy patients also indicated that 6'-SL may have a dose-dependent protective effect against muscle degeneration.

Preclinical studies in mice have shown that 6'-SL supplementation can enhance exercise performance by increasing muscle mass and strength.[9][10] Specifically, mice administered 100 mg/kg of 6'-SL for 12 weeks exhibited increased running distance and time to exhaustion on a treadmill, alongside increased muscle weight and grip strength.[9] Furthermore, 6'-SL has been shown to alleviate muscle fatigue by reducing blood lactate levels after exercise in mice. [14] In a model of dexamethasone-induced muscle atrophy, 6'-SL treatment inhibited the reduction in muscle weight and significantly increased grip strength.[2]

The proposed mechanisms for these effects include the activation of the adenosine receptor/AMPK signaling pathway, which is a key regulator of cellular energy homeostasis.[2]

### **Immune Modulation and Anti-inflammatory Effects**

**6'-Sialyllactose** has demonstrated significant immunomodulatory and anti-inflammatory properties. In a study using a lipopolysaccharide (LPS)-induced macrophage inflammation model, 6'-SL was found to mitigate inflammation by modulating the immune system.[11][12] It effectively attenuated the phosphorylation of p38 MAPK and Akt, as well as the nuclear translocation of p65, a subunit of the pro-inflammatory transcription factor NF-κB.[11][12]

Furthermore, 6'-SL has been shown to reduce the production of reactive oxygen species (ROS) and restore the levels of the antioxidant proteins Nrf2 and HO-1, which are suppressed by LPS. [11] These findings suggest that 6'-SL exerts its anti-inflammatory effects by regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways.[11]



The potential anti-inflammatory properties of 6'-SL may also contribute to its beneficial effects on muscle health by reducing exercise-induced inflammation and promoting recovery.[2]

### **Gut Microbiota Modulation**

As a human milk oligosaccharide, 6'-SL acts as a prebiotic, influencing the composition and activity of the gut microbiota.[3][15] In an in vitro model simulating the human intestinal microbial ecosystem (SHIME®), supplementation with 6'-SL led to a significant increase in the production of short-chain fatty acids (SCFAs), particularly propionate and butyrate.[16] This was associated with the promotion of SCFA-producing bacteria such as Phascolarctobacterium and members of the Lachnospiraceae family, without a significant increase in Bifidobacterium populations.[15][16]

The increased production of SCFAs and the modulation of the gut microbiota by 6'-SL can have systemic benefits, including improved gut barrier function and modulation of the gut-brain axis. [15][17]

## **Experimental Protocols**

This section provides an overview of the methodologies used in key experiments investigating the effects of **6'-Sialyllactose**.

## In Vitro Macrophage Inflammation Assay

- Cell Line: RAW 264.7 murine macrophage cell line.
- Treatment: Cells are pre-incubated with varying concentrations of 6'-SL (e.g., 100 μM, 200 μM) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
   [11][12]
- Analysis of Inflammatory Markers:
  - Western Blotting: To assess the phosphorylation status of key signaling proteins such as p38 MAPK, Akt, and the nuclear translocation of NF-kB p65.[11][12]
  - Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of proinflammatory cytokines (e.g., IL-1β), chemokines (e.g., MCP-1), and tissue damage markers (e.g., MMP9).[11][12]



- Immunofluorescence Analysis: To visualize the nuclear translocation of NF-κB p65.[11][12]
- · Assessment of Oxidative Stress:
  - Dihydroethidium (DHE) Assay: To measure the production of reactive oxygen species (ROS).[11][12]
  - ARE-luciferase Reporter Assay: To evaluate the transcriptional activity of the antioxidant response element (ARE), which is regulated by Nrf2.[11]

# In Vivo Murine Model of LPS-Induced Acute Inflammation

- · Animal Model: ICR mice.
- Treatment: Mice are pretreated with 6'-SL (e.g., 100 mg/kg) via intraperitoneal injection for a specified period (e.g., 2 hours) before being challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg) for a duration of 6 hours.[11][12]
- Outcome Measures:
  - Analysis of tissue samples (e.g., endothelium): To assess the expression of markers of oxidative stress (e.g., via DHE staining) and inflammation (e.g., MMP9, MCP-1) through immunohistochemistry or other relevant techniques.[11]

## In Vitro Gut Microbiome Fermentation Model (SHIME®)

- Model: The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a multicompartment in vitro model that simulates the conditions of the human gastrointestinal tract.
- Inoculum: Fecal microbiota from healthy adult donors.
- Treatment: The SHIME® system is supplemented with 3'-SL and 6'-SL.
- Analysis:
  - Short-Chain Fatty Acid (SCFA) Analysis: The concentrations of SCFAs (e.g., acetate, propionate, butyrate) in the culture broth are measured using High-Performance Liquid



Chromatography (HPLC).[16]

 Microbiota Composition Analysis: 16S rRNA gene sequencing is performed to analyze changes in the composition of the gut microbiota.[15]

## Signaling Pathways and Experimental Workflows Anti-inflammatory and Antioxidant Signaling Pathway of 6'-Sialyllactose

The following diagram illustrates the proposed signaling pathway through which **6'- Sialyllactose** mitigates LPS-induced inflammation and oxidative stress in macrophages.





Restores

Click to download full resolution via product page



Caption: 6'-SL inhibits LPS-induced inflammatory pathways and promotes Nrf2-mediated antioxidant response.

## Proposed Gut-Brain-Muscle Axis Signaling for Enhanced Endurance

The following diagram outlines a potential mechanism by which **6'-Sialyllactose** may improve muscle endurance through the gut-brain-muscle axis.





Click to download full resolution via product page

Caption: Proposed gut-brain-muscle axis pathway for 6'-SL-mediated endurance enhancement.



# Experimental Workflow for Preclinical Muscle Performance Studies

This diagram illustrates a typical experimental workflow for evaluating the effects of **6'-Sialyllactose** on muscle performance in a preclinical mouse model.



Click to download full resolution via product page

Caption: Workflow for assessing the impact of 6'-SL on mouse muscle function and performance.

## **Conclusion and Future Directions**

The preliminary evidence for the health benefits of **6'-Sialyllactose** in adults is promising, particularly in the areas of muscle health, immune function, and gut microbiota modulation. The summarized quantitative data and elucidated signaling pathways provide a solid foundation for further research and development.



Future investigations should focus on:

- Larger-scale, placebo-controlled clinical trials in diverse adult populations to confirm the efficacy and safety of 6'-SL for various health indications.
- Dose-response studies to determine the optimal dosage for different applications.
- In-depth mechanistic studies to further unravel the molecular pathways through which 6'-SL
  exerts its effects, including the interplay between the gut microbiome, immune system, and
  muscle metabolism.
- Exploration of synergistic effects of 6'-SL with other bioactive compounds.

The continued investigation of **6'-Sialyllactose** holds significant potential for the development of novel nutraceuticals and therapeutic agents aimed at promoting healthy aging and improving overall well-being in adults.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. casupplements.com [casupplements.com]
- 2. layerorigin.com [layerorigin.com]
- 3. casupplements.com [casupplements.com]
- 4. Randomized, triple-blind, placebo-controlled study to evaluate the safety of 6'-Sialyllactose in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ask this paper | Bohrium [bohrium.com]
- 7. gne-myopathy.org [gne-myopathy.org]
- 8. A pilot trial for efficacy confirmation of 6'-sialyllactose supplementation in GNE myopathy: Randomized, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. 6'-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 6'-Sialyllactose Sodium Salt Supplementation to Formula on Growth and Clinical Parameters in Neonatal Piglets PMC [pmc.ncbi.nlm.nih.gov]
- 14. GeneChem's 6'-Sialyllactose research offers solution for muscle loss [nutraingredients.com]
- 15. siallac.com [siallac.com]
- 16. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. The prebiotics 3'Sialyllactose and 6'Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preliminary Investigation into 6'-Sialyllactose for Adult Health: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025220#preliminary-investigation-into-6-sialyllactose-for-adult-health]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com